molecular formula C4H6BrCl B2661558 1-(Bromomethyl)-1-chlorocyclopropane CAS No. 1378809-51-8

1-(Bromomethyl)-1-chlorocyclopropane

Cat. No.: B2661558
CAS No.: 1378809-51-8
M. Wt: 169.45
InChI Key: CJSWRUBKMFZEGP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-chlorocyclopropane is an organohalogen compound characterized by a cyclopropane ring substituted with a bromomethyl and a chloromethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Scientific Research Applications

1-(Bromomethyl)-1-chlorocyclopropane has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-1-chlorocyclopropane” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

“1-(Bromomethyl)-1-chlorocyclopropane” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and in contact with skin or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-chlorocyclopropane can be synthesized through several methods. One common approach involves the halogenation of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine and chlorine under controlled conditions can yield this compound. Another method involves the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of light or radical initiators to achieve selective halogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-chlorocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropenes or other unsaturated derivatives.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of larger cyclic or acyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Sodium hydroxide, potassium tert-butoxide

    Electrophiles: Halogens, acids

Major Products Formed:

  • Substituted cyclopropanes
  • Cyclopropenes
  • Larger cyclic or acyclic compounds

Comparison with Similar Compounds

  • 1-(Bromomethyl)-1-fluorocyclopropane
  • 1-(Chloromethyl)-1-iodocyclopropane
  • 1-(Bromomethyl)-1-iodocyclopropane

Comparison: 1-(Bromomethyl)-1-chlorocyclopropane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens allows for selective reactions that are not possible with other halogenated cyclopropanes. This uniqueness makes it a valuable compound in synthetic and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-1-chlorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSWRUBKMFZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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